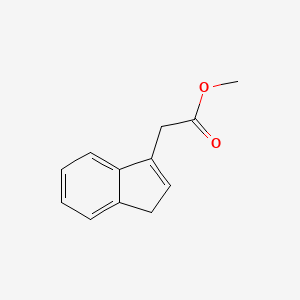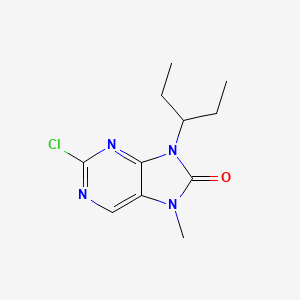
Methyl inden-3-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl inden-3-ylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene ring system attached to an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl inden-3-ylacetate typically involves the esterification of inden-3-ylacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl inden-3-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed:
Oxidation: Inden-3-ylacetic acid or inden-3-ylacetone.
Reduction: Inden-3-ylmethanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl inden-3-ylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of methyl inden-3-ylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active inden-3-ylacetic acid, which can then interact with biological targets. The indene ring system can also participate in various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl indol-3-ylacetate: Similar in structure but contains an indole ring instead of an indene ring.
Inden-3-ylacetic acid: The parent acid of methyl inden-3-ylacetate.
Inden-3-ylmethanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its ester functional group and indene ring system, which confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
121929-95-1 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
methyl 2-(3H-inden-1-yl)acetate |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)8-10-7-6-9-4-2-3-5-11(9)10/h2-5,7H,6,8H2,1H3 |
InChI-Schlüssel |
PASIDZJGOCPTGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1,4]Diazepan-1-yl-2-nitro-benzoic acid](/img/structure/B8317201.png)




![4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B8317245.png)

![[4-Fluorophenyl-(2-pyridyl)methyl]piperazine](/img/structure/B8317252.png)






